molecular formula C13H10ClFN2O2 B13503700 benzyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate

benzyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate

Katalognummer: B13503700
Molekulargewicht: 280.68 g/mol
InChI-Schlüssel: MBKGTUJPQDOTQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further connected to a pyridine ring substituted with chlorine and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-chloro-3-fluoropyridine-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium, copper)

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions

Major Products

The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced carbamate compounds, and hydrolysis products such as amines and alcohols.

Wissenschaftliche Forschungsanwendungen

Benzyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of benzyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of chlorine and fluorine atoms on the pyridine ring can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzyl N-(6-chloro-5-fluoropyridin-3-yl)carbamate
  • Benzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate
  • Benzyl 4-methoxypyridin-2-ylcarbamate

Uniqueness

Benzyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate is unique due to the specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of chlorine and fluorine atoms provides distinct electronic and steric properties, making this compound valuable for various applications.

Eigenschaften

Molekularformel

C13H10ClFN2O2

Molekulargewicht

280.68 g/mol

IUPAC-Name

benzyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate

InChI

InChI=1S/C13H10ClFN2O2/c14-12-11(15)10(6-7-16-12)17-13(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17,18)

InChI-Schlüssel

MBKGTUJPQDOTQG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C(=NC=C2)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.